4,4'-Diamyloxybiphenyl

Vue d'ensemble

Description

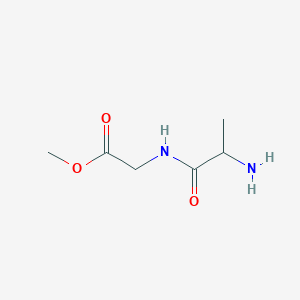

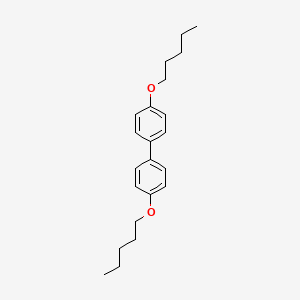

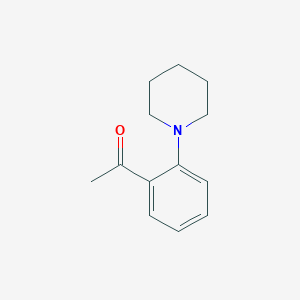

4,4’-Diamyloxybiphenyl is an organic compound with the molecular formula C22H30O2 . It is a solid substance at 20°C and appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of 4,4’-Diamyloxybiphenyl consists of 22 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 326.48 . The InChI Key is XTKHESQIKTWMCD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,4’-Diamyloxybiphenyl is a solid at 20°C . It appears as a white to almost white powder or crystal . The melting point ranges from 134.0 to 138.0°C . It is soluble in hot toluene .Applications De Recherche Scientifique

- Application : Highly efficient debromination of 4,4′-dibrominated diphenyl ether by organic palygorskite–supported Pd/Fe nanoparticles .

- Method : Organic palygorskite (OP)–supported Pd/Fe nanoparticles composite (OP-Pd/Fe) was prepared by stepwise reduction method. The removal capacity of 4,4′-dibrominated diphenyl ether (BDE15) by OP-Pd/Fe was compared with other various materials .

- Results : Benefit from the synergistic effect of the carrier and bimetallic nanoparticles, BDE15 could be completely debrominated into diphenyl ether (DE) under suitable conditions .

- Application : Curing Behavior of 4,4′-Diglycidyloxybiphenyl with p-Phenylene Diamine Derivatives .

- Method : To expand the applicability of 4,4′-diglycidyloxybiphenyl (BP), the simplest liquid crystalline epoxy derivative, the curing reaction mechanism with p-phenylenediamine (p-PDA) derivatives under various stereoscopic conditions was investigated through kinetic analyses .

- Results : It was found that the larger steric hindrance of the curing agents induced the slower curing reaction, and the contribution of the reduction in the self-catalytic curing was more pronounced than the SN2 reaction .

- Application : Transformation behavior and products of 4,4′-dibromodiphenyl ether (BDE 15) mediated by lignin peroxidase (LiP) .

- Method : The transformation behavior and products of 4,4′-dibromodiphenyl ether (BDE 15) mediated by lignin peroxidase (LiP), an extracellular enzyme that is produced by certain white rot fungus and is widely present in the natural environment, were studied .

- Results : The results of this study are not available in the source .

Environmental Science and Pollution Research

Macromolecular Research

Environmental Science and Pollution Research

- Application : Preparation process of 4,4’-dihydroxybiphenyl .

- Method : 4,4’-Dihydroxybiphenyl is prepared by decomposing 4,4’-di (2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .

- Results : This process minimizes the formation of byproducts and permits easy purification of the intended product .

- Application : Efficient access to conjugated 4,4′-bipyridinium oligomers using the Zincke reaction .

- Method : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

- Results : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

Chemical Synthesis

Organic & Biomolecular Chemistry

- Application : Preparation process of 4,4’-dihydroxybiphenyl .

- Method : 4,4’-Dihydroxybiphenyl is prepared by decomposing 4,4’-di (2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .

- Results : This process minimizes the formation of byproducts and permits easy purification of the intended product .

- Application : Efficient access to conjugated 4,4′-bipyridinium oligomers using the Zincke reaction .

- Method : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

- Results : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

Chemical Synthesis

Organic & Biomolecular Chemistry

Propriétés

IUPAC Name |

1-pentoxy-4-(4-pentoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-3-5-7-17-23-21-13-9-19(10-14-21)20-11-15-22(16-12-20)24-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKHESQIKTWMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348061 | |

| Record name | 4,4'-Diamyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diamyloxybiphenyl | |

CAS RN |

21470-41-7 | |

| Record name | 4,4′-Bis(pentyloxy)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21470-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diamyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)